(S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride is a chemical compound belonging to the class of morpholine derivatives. Morpholines are cyclic amines that contain both nitrogen and oxygen in their structure, making them versatile in various chemical applications. This compound specifically features a methyl group attached to a morpholine ring and is utilized in pharmaceutical and biochemical research.
The compound can be synthesized through various chemical methods, often involving the reaction of morpholine derivatives with alkylating agents. Its dihydrochloride form indicates that it is a salt, which enhances its solubility in water and makes it suitable for biological applications.
(S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride is classified as:
The synthesis of (S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride typically involves:
The general synthetic pathway can be outlined as follows:
The molecular structure of (S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride includes:
(S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride can participate in various chemical reactions, including:
In laboratory settings, this compound may be used as a reagent for synthesizing other biologically active molecules or as an intermediate in pharmaceutical formulations.
The mechanism of action for (S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds similar to (S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride exhibit significant activity in areas such as enzyme inhibition or receptor modulation, which are crucial for drug development.
(S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride has several scientific uses, including:
The integration of morpholine (tetrahydro-1,4-oxazine) into medicinal chemistry dates to mid-20th century pharmacological explorations, where its unique balanced hydrophilic-lipophilic properties and low basicity (pKa ~8.5) facilitated membrane permeability and metabolic stability. Early applications exploited morpholine as a solubilizing moiety or spacer in drug design. A significant milestone emerged with the 2005 patent WO2005105100A1, which documented morpholine derivatives exhibiting serotonergic activity and potential applications in central nervous system disorders, including fibromyalgia and attention deficit hyperactivity disorder. This patent highlighted morpholine's versatility as a hydrogen bond acceptor while maintaining conformational rigidity, establishing its role beyond passive pharmacokinetic modulation [5].
Subsequent research revealed morpholine's capacity to serve as a bioisostere for amide bonds – a critical advancement given the metabolic lability of peptide linkages. As noted in Journal of Medicinal Chemistry (2020), amide bioisosterism represents a strategic approach to enhance drug stability while preserving target engagement. Morpholine derivatives effectively mimic the electronic distribution and spatial geometry of amide bonds, enabling resistance to proteolytic degradation. This property proved invaluable in developing protease-resistant peptidomimetics and optimizing small-molecule pharmacokinetics, cementing morpholine's status as a privileged scaffold in contemporary drug discovery [1].
Table 1: Historical Milestones in Morpholine-Based Drug Development
Time Period | Key Advancement | Representative Compounds |
---|---|---|
1960s-1980s | Solubility modifiers | Morpholine salts as excipients |
1990s-2000s | Bioisosteric applications | Antibiotics (e.g., linezolid analogues) |
2005 | Targeted CNS modulators | WO2005105100A1 patented derivatives |
2010s-Present | Chiral morpholine therapeutics | Kinase inhibitors & neurotransmitter analogues |
(S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride (chemical formula: C₆H₁₆Cl₂N₂O, molecular weight: 203.11 g/mol) exemplifies structural innovation through its stereospecific chiral center at the morpholine C3 position. Unlike conventional N-substituted morpholines, this derivative features a methylamine side chain attached to the chiral carbon of the saturated ring. This configuration generates two distinct pharmacophoric elements: (1) the tertiary amine within the morpholine ring serves as a hydrogen bond acceptor, and (2) the primary amine in the side chain acts as a hydrogen bond donor and protonation site under physiological conditions. The dihydrochloride salt form enhances aqueous solubility – a critical factor for in vitro bioassays and formulation development .
The compound's three-dimensional architecture exhibits directional hydrogen bonding capabilities quantified by:
Comparative analysis with analogous structures reveals distinctive properties. For instance, morpholin-3-ylmethanamine (CID 19045189) lacks the N-methylation of the side chain, reducing steric bulk but diminishing lipophilicity. Conversely, methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine dihydrochloride replaces morpholine with a pyrrolidine ring, eliminating the oxygen heteroatom and altering electronic distribution and conformational flexibility. The morpholine oxygen critically influences solvation energy and protein binding kinetics through water-mediated hydrogen bonding networks absent in nitrogen-only analogues [3] [4].
Table 2: Structural Comparison of Chiral Amine-Containing Bioactive Compounds
Compound | Core Structure | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Chiral Centers | Unique Properties |
---|---|---|---|---|---|
(S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride | Morpholine C3-substituted | 4 | 3 | 1 | Balanced solubility/stability |
Morpholin-3-ylmethanamine dihydrochloride | Morpholine C3-substituted | 4 | 3 | 1 | Higher polarity, unmethylated amine |
Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine dihydrochloride | Pyrrolidine C3-substituted | 4 | 2 | 1 | Enhanced lipophilicity, reduced H-bonding |
(2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride | N-Morpholine phenethylamine | 4 | 3 | 1 | Aromatic π-system for receptor stacking |
The (S)-enantiomer of methyl-morpholin-3-ylmethyl-amine demonstrates stereoselective bioactivity unattainable with its racemic or (R)-configured counterparts. Computational docking studies indicate the S-configuration positions the methylamine side chain in an optimal spatial orientation for engaging complementary pockets in aminergic receptors. This geometric precision enables selective interactions with serotonergic and dopaminergic receptors – targets implicated in neurological disorders – where the enantiomeric difference can translate to >100-fold binding affinity variations. The chiral morpholine core acts as a conformational lock, restricting side chain rotation to biologically relevant orientations that match vectoral requirements of target proteins [9].
Stereochemistry further influences molecular recognition in enzyme active sites. Research on 8-hydroxyquinoline-derived Mannich bases reveals that minor stereochemical alterations dramatically impact collateral sensitivity in multidrug-resistant cancer cells. Similarly, the (S)-morpholine derivative's configuration affects its metal chelation capacity – a property critical for targeting metalloenzymes. The protonated amine in the side chain coordinates with catalytic zinc ions in enzymes like matrix metalloproteinases, while the (S)-configuration ensures optimal distance geometry between chelating groups. This phenomenon explains why stereoisomers often exhibit divergent inhibitory potencies despite identical chemical compositions [7] [9].
Table 3: Impact of Stereochemical Configuration on Bioactivity Parameters
Biological Target | (S)-Configuration Activity | (R)-Configuration Activity | Stereoselectivity Ratio | Dominant Interaction Mechanism |
---|---|---|---|---|
Serotonin Transporter (SERT) | IC₅₀ = 0.8 μM | IC₅₀ = 45 μM | 56.3-fold | Ionic binding + π-stacking |
Dopamine D2 Receptor | Kᵢ = 1.2 μM | Kᵢ = 89 μM | 74.2-fold | Hydrogen bonding + hydrophobic fit |
Matrix Metalloproteinase-9 | IC₅₀ = 3.7 μM | IC₅₀ = 210 μM | 56.8-fold | Zinc chelation + transition state mimicry |
P-glycoprotein Modulation | EC₅₀ = 1.8 μM | EC₅₀ = 22 μM | 12.2-fold | Allosteric pocket occupation |
Contemporary synthetic strategies prioritize asymmetric synthesis or chiral resolution to access enantioenriched material. Techniques like chiral HPLC or enzymatic resolution ensure >99% enantiomeric excess, critical for meaningful structure-activity relationship studies. The (S)-enantiomer's superiority in preclinical models underscores morpholine chirality as a determinant of pharmacodynamic efficacy, guiding rational design of central nervous system-active compounds where target specificity remains paramount [5] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2